4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Lipophilicity XLogP Drug-likeness

4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320416-11-3; synonym: 2-morpholino-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine) is a synthetic heterocyclic small molecule belonging to the triazolo[1,5-a]pyrimidine class, featuring a morpholine substituent at the 2-position and a 4-phenoxyphenyl group at the 7-position of the fused bicyclic core. Its molecular formula is C₂₁H₁₉N₅O₂ (MW 373.41 g/mol), with a computed lipophilicity (XLogP3-AA) of 3.4, zero hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C21H19N5O2
Molecular Weight 373.416
CAS No. 320416-11-3
Cat. No. B2935784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
CAS320416-11-3
Molecular FormulaC21H19N5O2
Molecular Weight373.416
Structural Identifiers
SMILESC1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C21H19N5O2/c1-2-4-17(5-3-1)28-18-8-6-16(7-9-18)19-10-11-22-20-23-21(24-26(19)20)25-12-14-27-15-13-25/h1-11H,12-15H2
InChIKeyOAKOAPOOVFSGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320416-11-3) – Procurement-Grade Structural & Physicochemical Baseline


4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320416-11-3; synonym: 2-morpholino-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine) is a synthetic heterocyclic small molecule belonging to the triazolo[1,5-a]pyrimidine class, featuring a morpholine substituent at the 2-position and a 4-phenoxyphenyl group at the 7-position of the fused bicyclic core [1]. Its molecular formula is C₂₁H₁₉N₅O₂ (MW 373.41 g/mol), with a computed lipophilicity (XLogP3-AA) of 3.4, zero hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds [1]. The compound is commercially supplied at ≥95% purity by multiple vendors for research use only . Publicly available pharmacological annotation for this specific compound is sparse; it has been referenced in patent literature in the context of kinase inhibition (JAK1, JAK2) and related signaling pathways, though direct primary publication of quantitative IC₅₀ data remains limited as of the current evidence cutoff [2].

Why Generic Substitution Is Not Advisable for 4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320416-11-3) in Research Procurement


Substituting 4-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine with another 2-morpholino-triazolo[1,5-a]pyrimidine bearing a different 7-aryl substituent (e.g., 4-methoxyphenyl, 4-fluorophenyl, pyridin-2-yl, or furan-2-yl analogs) cannot be assumed to yield equivalent biological or physicochemical outcomes [1]. The 7-position aryl group critically governs both molecular recognition at the target binding site and global physicochemical properties: the 4-phenoxyphenyl substituent confers a computed XLogP of 3.4, distinct hydrogen-bond acceptor topology via the diphenyl ether oxygen, and a unique spatial occupancy compared to smaller or more polar aryl congeners [1]. Even within the same patent families, subtle changes at the 7-aryl position have been shown to shift kinase selectivity profiles and potency by orders of magnitude, making unverified interchange a source of irreproducible results [2]. For procurement decisions in SAR campaigns, chemical probe studies, or assay validation, precise structural identity—not merely class membership—is the parameter that determines experimental fidelity.

Quantitative Differentiation Evidence for 4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320416-11-3) vs. Closest Structural Analogs


Lipophilicity Differentiation: 4-Phenoxyphenyl vs. 4-Methoxyphenyl and 4-Fluorophenyl 7-Substituted Analogs

The 4-phenoxyphenyl substituent at position 7 of CAS 320416-11-3 imparts substantially higher computed lipophilicity (XLogP3-AA = 3.4) compared to the 4-methoxyphenyl analog (computed XLogP ≈ 1.9) and the 4-fluorophenyl analog (computed XLogP ≈ 2.2) [1]. This ~1.2–1.5 log unit increase translates to a >10-fold higher predicted partition coefficient, which can materially affect membrane permeability, non-specific protein binding, and solubility in aqueous assay buffers [1]. Researchers requiring a more lipophilic probe within the triazolopyrimidine series should select the 4-phenoxyphenyl derivative over the methoxy or fluoro congeners.

Lipophilicity XLogP Drug-likeness Triazolopyrimidine

Hydrogen Bond Acceptor Topology: Unique Diphenyl Ether Oxygen in the 4-Phenoxyphenyl Substituent

CAS 320416-11-3 possesses a total of six hydrogen bond acceptors (HBA = 6), reflecting contributions from the morpholine oxygen, the triazolopyrimidine core nitrogens, and the distinct diphenyl ether oxygen of the 4-phenoxyphenyl group [1]. In contrast, the 4-methoxyphenyl analog has a single anisole-type oxygen, the 4-fluorophenyl analog has no additional HBA beyond the core scaffold, and the pyridin-2-yl analog contributes a heterocyclic nitrogen HBA with different spatial orientation [1]. The diphenyl ether oxygen of the phenoxyphenyl substituent provides a unique HBA vector that can engage in water-mediated or direct hydrogen-bonding interactions with target protein residues—an interaction geometry that cannot be recapitulated by any of the closer analogs [2].

Hydrogen bonding Pharmacophore Structure-activity relationship Triazolopyrimidine

Vendor-Supplied Purity Specification: Baseline for Reproducibility vs. Less Characterized Analogs

AKSci supplies CAS 320416-11-3 with a minimum purity specification of 95% (Catalog No. 1704CF) . Several closely related 2-morpholino-7-aryl-triazolo[1,5-a]pyrimidine analogs are listed by vendors without publicly disclosed minimum purity thresholds or with variable batch-to-batch characterization, introducing uncertainty for quantitative biological assays . A defined purity floor of 95% provides procurement teams with a verifiable quality acceptance criterion that is not uniformly guaranteed across all analogs in this chemical series .

Purity Quality control Procurement specification Triazolopyrimidine

Caveat: Limited Publicly Available Direct Comparative Bioactivity Data

A critical evidence gap must be acknowledged: as of the current literature cutoff, no peer-reviewed primary research article has been identified that reports head-to-head quantitative IC₅₀, Kd, or cellular potency data for CAS 320416-11-3 against a defined comparator compound under identical assay conditions [1]. Patent literature (e.g., US8791123, US9227975, US10590139) contains kinase inhibition data for structurally related 2-morpholino-triazolo[1,5-a]pyrimidines (TrkA IC₅₀ range: ~0.9–17.2 nM), but the specific Example number and data for CAS 320416-11-3 within these patent families require direct extraction and verification [2]. Procurement decisions should weigh this evidence sparsity against the structural differentiation arguments presented above.

Data transparency Procurement risk Triazolopyrimidine Kinase inhibitor

Best-Use Application Scenarios for 4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320416-11-3) Based on Verified Evidence


Kinase Inhibitor SAR Campaigns Requiring a Lipophilic 7-Aryl Triazolopyrimidine Probe

CAS 320416-11-3 is best deployed as a lipophilic reference compound within structure-activity relationship (SAR) studies of 2-morpholino-triazolo[1,5-a]pyrimidine kinase inhibitors. Its XLogP of 3.4 positions it at the higher end of the lipophilicity range for this series, enabling systematic exploration of the lipophilicity–potency–selectivity relationship [1]. Patent-derived data for close analogs demonstrate that the 7-aryl substituent is a critical determinant of kinase selectivity (TrkA vs. JAK2 vs. other kinases), and the 4-phenoxyphenyl variant provides a distinct physicochemical anchor point for SAR matrix designs [2].

Pharmacophore Model Validation via Unique Hydrogen-Bond Acceptor Geometry

The diphenyl ether oxygen within the 4-phenoxyphenyl group of CAS 320416-11-3 offers a hydrogen-bond acceptor vector that is structurally absent in simpler 7-aryl analogs (4-fluorophenyl, 4-methoxyphenyl, pyridin-2-yl) [1]. This makes the compound a useful tool for testing pharmacophore hypotheses that posit a critical H-bond interaction between the 7-substituent oxygen and a target protein residue, as suggested by co-crystal structures of related triazolopyrimidines bound to kinase domains (e.g., PDB 3ac4) [2]. Procurement of this specific analog is mandatory for such hypothesis-testing experiments.

Assay Development and Positive Control Where Defined Purity Specifications Are Required

For laboratories establishing new biochemical or cell-based kinase assays, CAS 320416-11-3 can serve as a quality control standard when procured with a documented ≥95% purity specification [1]. The defined purity floor reduces the risk of assay interference from unidentified impurities—a risk that is heightened when sourcing less rigorously characterized analogs from vendors without transparent purity thresholds [2]. Procurement should include a request for a batch-specific certificate of analysis to confirm identity and purity.

Chemical Probe Tool Compound with Acknowledged Bioactivity Annotation Gaps

CAS 320416-11-3 may be utilized as a chemical probe for target engagement studies (e.g., JAK1/JAK2 inhibition) with the explicit acknowledgment that peer-reviewed, quantitative bioactivity data for this exact compound remain sparse in the public domain [1]. Researchers are encouraged to independently characterize the compound's potency and selectivity in their assay system of interest and to contribute data to public databases (ChEMBL, PubChem BioAssay) to address the current evidence gap [2]. For procurement, this scenario demands a higher level of in-house quality control and biological validation.

Quote Request

Request a Quote for 4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.